molecular formula C17H16N4O5S B5524973 4-({[3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2,6-dimethoxyphenyl acetate

4-({[3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2,6-dimethoxyphenyl acetate

Cat. No.: B5524973
M. Wt: 388.4 g/mol
InChI Key: LFTVOKFSDVXOLA-GIJQJNRQSA-N
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Description

4-({[3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2,6-dimethoxyphenyl acetate is a useful research compound. Its molecular formula is C17H16N4O5S and its molecular weight is 388.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 388.08414080 g/mol and the complexity rating of the compound is 614. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antifungal Evaluation

A study focused on synthesizing novel compounds related to 4-({[3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2,6-dimethoxyphenyl acetate, exploring their antifungal properties. These compounds showed varying degrees of activity against various fungi, including Microsporum gypseum, Microsporum canis, Trichophyton mentagrophytes, Trichophyton rubrum, and Candida albicans, highlighting their potential in developing new antifungal agents (Terzioğlu Klip et al., 2010).

Antimicrobial Applications

Another research direction involves the modification of structures closely related to the compound to evaluate antimicrobial effects. These studies indicate that certain derivations of the compound exhibit moderate antimicrobial activity against pathogens like Escherichia coli and Salmonella typhi, as well as fungi such as Aspergillus niger, Penicillium species, and Candida albicans (Sah et al., 2014).

Molecular Modeling and Aldose Reductase Inhibition

Further research has extended into the realm of molecular modeling, with studies on derivatives of this compound as potent and selective inhibitors of aldose reductase. These inhibitors are considered potential treatments for complications related to diabetes, showing how the compound's derivatives can be tailored for specific therapeutic targets (Ali et al., 2012).

Antimicrobial and Antimycobacterial Activity

Research has also shown that derivatives of the compound have been synthesized and evaluated for their in vitro antibacterial activity against various bacterial strains and antifungal activity against Candida albicans. Some compounds demonstrated notable antibacterial activity, suggesting the potential for developing new antibacterial agents. Additionally, their antimycobacterial activity against Mycobacterium tuberculosis was evaluated, indicating potential applications in combating tuberculosis (Ulusoy et al., 2001).

Properties

IUPAC Name

[4-[(E)-[3-(furan-2-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]-2,6-dimethoxyphenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O5S/c1-10(22)26-15-13(23-2)7-11(8-14(15)24-3)9-18-21-16(19-20-17(21)27)12-5-4-6-25-12/h4-9H,1-3H3,(H,20,27)/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFTVOKFSDVXOLA-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1OC)C=NN2C(=NNC2=S)C3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1OC)/C=N/N2C(=NNC2=S)C3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.